1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound characterized by the molecular formula and a molecular weight of approximately 247.25 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with an acetylphenyl substituent and a carboxylic acid group. Its structure can be represented as:
This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
These reactions highlight the compound's versatility in synthetic chemistry and its potential to serve as a precursor for more complex molecules .
The biological activity of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid has been evaluated in various studies. Notably, it exhibits:
These activities indicate its potential therapeutic applications, particularly in oncology.
The synthesis of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through various methods. A common synthetic route involves:
This approach underscores the compound's accessibility for further research and application development.
Studies on the interactions of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid with biological targets indicate that it may bind to specific receptors or enzymes. This binding could lead to significant changes in cellular processes, particularly those related to oxidative stress and cell proliferation. The exact mechanisms are still under investigation but suggest potential pathways for therapeutic intervention .
Several compounds share structural similarities with 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C13H13NO4 | Hydroxy group enhances solubility and reactivity |
| 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C14H15NO4 | Methoxy group increases lipophilicity |
| 2-(4-Acetylphenyl)-pyrrolidine | C12H13NO | Lacks carboxylic acid functionality |
The unique combination of the acetophenone moiety with a pyrrolidine structure distinguishes 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid from similar compounds. Its specific functional groups contribute to its biological activity and potential applications in medicinal chemistry, making it a subject of interest for further research and development .
1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to the class of organic compounds known as heterocyclic organic compounds [1]. This compound is specifically classified as a pyrrolidine derivative, which represents a five-membered saturated heterocycle containing one nitrogen atom and four carbon atoms [2]. The compound exhibits the characteristic properties of heterocyclic compounds, where the ring structure contains carbon atoms along with at least one heteroatom, in this case nitrogen [3].
Within the broader classification system, this compound falls under the category of organoheterocyclic compounds, which are organic molecules containing rings with atoms other than carbon [4]. The pyrrolidine ring system forms the core heterocyclic structure of the molecule, providing the fundamental framework upon which various functional groups are attached [5].
The compound exhibits multiple functional group classifications that contribute to its overall chemical behavior and properties [1]. The primary functional group classifications include:
Carboxylic Acid Derivative: The presence of the carboxylic acid group (-COOH) at position 3 of the pyrrolidine ring classifies this compound as a carboxylic acid derivative [6] [7]. This functional group contributes acidic properties and hydrogen bonding capabilities to the molecule.
Alkyl-phenylketone (Acetophenone Derivative): The compound contains an acetyl group (-COCH₃) attached to a phenyl ring at position 4, which classifies it as an alkyl-phenylketone [1]. This structural feature relates the compound to acetophenone derivatives, where aromatic compounds contain a ketone substituted by one alkyl group and a phenyl group [8].
Lactam (Cyclic Amide): The pyrrolidine ring contains a cyclic amide structure at position 5, which classifies the compound as a lactam [1]. This functional group provides amide functionality and potential for hydrogen bonding interactions.
The official International Union of Pure and Applied Chemistry name for this compound is 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid [6] [9]. This nomenclature follows systematic naming conventions for heterocyclic compounds containing multiple functional groups [10].
| Nomenclature Component | Value | Description |
|---|---|---|
| Prefix 1 | 1-(4-acetylphenyl) | Indicates a 4-acetylphenyl group attached to position 1 of the pyrrolidine ring |
| Prefix 2 | 5-oxo | Indicates a ketone (oxo) group at position 5 of the pyrrolidine ring |
| Parent Structure | pyrrolidine | The core heterocyclic structure (five-membered ring with one nitrogen) |
| Position Indicator 1 | 1- | Position of the 4-acetylphenyl substituent on the pyrrolidine ring |
| Position Indicator 2 | 3- | Position of the carboxylic acid group on the pyrrolidine ring |
| Suffix | carboxylic acid | Indicates the presence of a carboxylic acid functional group |
When stereochemical configuration is specified, the systematic name becomes (3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid [1] [6]. The (3S) designation indicates the absolute configuration at the stereocenter located at position 3 of the pyrrolidine ring, following the Cahn-Ingold-Prelog priority rules [9].
The molecular formula is C₁₃H₁₃NO₄, indicating the compound contains thirteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms [6] [9]. The molecular weight is 247.25 grams per mole [6] [11].
| Identifier Type | Value | Description |
|---|---|---|
| Chemical Abstracts Service Number | 100394-11-4 | Unique registry number for chemical identification |
| International Chemical Identifier Key | SQGYWRZISBCKMW-JTQLQIEISA-N | Standard identifier for chemical structures |
| Simplified Molecular Input Line Entry System | CC(=O)C1=CC=C(C=C1)N2CC@HC(=O)O | Linear notation for chemical structure |
| DrugBank Identifier | DB07825 | Database identifier for pharmaceutical research |
| PubChem Compound Identifier | 2376771 | Public chemistry database identifier |
The compound structure can be analyzed through its constituent components, each contributing specific chemical properties and reactivity patterns [1] [6].
| Structural Component | Position | Function |
|---|---|---|
| Pyrrolidine Ring | Core structure | Forms the heterocyclic core of the molecule |
| Phenyl Ring | Attached to nitrogen at position 1 of pyrrolidine | Provides aromatic character and serves as a substituent carrier |
| Carboxylic Acid Group | At position 3 of pyrrolidine ring | Contributes acidic properties and hydrogen bonding capability |
| Acetyl Group | At position 4 of phenyl ring | Provides ketone functionality and potential for reactions |
| Lactam Group | At position 5 of pyrrolidine ring | Provides amide functionality and potential for hydrogen bonding |
| Nitrogen Atom | Position 1 of pyrrolidine ring | Serves as the connection point between pyrrolidine and phenyl rings |
According to the DrugBank classification system, this compound belongs to the class of organic compounds known as alkyl-phenylketones [1]. These are aromatic compounds containing a ketone substituted by one alkyl group and a phenyl group. The compound is classified as a small molecule with experimental status [1].
The Protein Data Bank classification system identifies this compound as a NON-POLYMER with the classification HETAIN [12]. The three-letter code assigned is GF7, which is used for structural database identification purposes [12].
Within the broader family of pyrrolidine derivatives, 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid shares structural similarities with other compounds in this class while maintaining unique characteristics [13] [14]. The presence of the 4-acetylphenyl substituent distinguishes it from simpler pyrrolidine derivatives and contributes to its specific chemical and biological properties.
Research findings indicate that pyrrolidine derivatives bearing carboxylic acid functionalities represent an important class of compounds with diverse biological activities [13]. The specific combination of functional groups in this compound places it within a subset of pyrrolidine derivatives that exhibit enhanced molecular complexity and potential for specific biological interactions.
Based on the structural characteristics and typical properties of compounds in this class, 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibits properties consistent with organic carboxylic acid derivatives [7].
| Property Category | Typical Characteristics | Chemical Basis |
|---|---|---|
| Physical State | Solid at room temperature | Intermolecular hydrogen bonding from carboxylic acid group |
| Solubility Profile | Limited water solubility, soluble in polar organic solvents | Presence of both polar and non-polar structural elements |
| Acid-Base Properties | Weakly acidic | Carboxylic acid functional group with typical pKa values |
| Thermal Properties | Defined melting point range | Crystalline structure from hydrogen bonding networks |
The compound classification extends to specialized chemical databases that organize compounds based on structural and functional characteristics [2]. Within the ClassyFire chemical taxonomy system, compounds containing pyrrolidine rings are classified under the kingdom of organic compounds, superclass of organoheterocyclic compounds, and class of pyrrolidines [2].